Dioxane-acetonitrile

説明

“Dioxane-acetonitrile” refers to a binary solvent system composed of 1,4-dioxane and acetonitrile. This system is often used in chemical reactions, extractions, and purifications in chemical research labs . The solvatochromic characteristics of various probes have been examined in several aqueous solutions containing dioxane and acetonitrile .

Synthesis Analysis

The synthesis of N-substituted ureas has been carried out in dioxane and acetonitrile . A practically simple, catalyst-free, and scalable method was developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .

Molecular Structure Analysis

The molecular structure of dioxane-acetonitrile is influenced by the solvent-solvent interactions and solute-solvent interactions . The solvent-solvent interactions play an important role in the solvation of solutes in the solvent mixtures .

Chemical Reactions Analysis

Chemical reactions in dioxane-acetonitrile are influenced by the interaction of the studied liquid with a paramagnetic relaxation enhancement (PRE) agent . This interaction significantly accelerates the buildup of nuclear polarization prior to NMR detection, enabling quantitative measurements at high flow velocities .

Physical And Chemical Properties Analysis

The physical and chemical properties of dioxane-acetonitrile have been studied using techniques like viscometry and laser light scattering . The experimental mole fraction solubility of certain compounds in dioxane-acetonitrile was found to increase with increasing temperature as well as with the proportion of co-solvent .

科学的研究の応用

Gas Storage

- Application Summary : Dioxane-acetonitrile is used in the synthesis of Covalent Organic Frameworks (COFs) for gas storage . These COFs are used to create porous liquids (PLs) that can store gases at or near mild refrigeration temperatures .

- Methods of Application : The COFs are coated with poly(dimethylsiloxane)-methacrylate (PDMS-MA) using atom transfer radical polymerization (ATRP). The coated COFs are then suspended in a liquid polymer matrix to create a PL .

- Results : The coating preserves the general porosity of the COF in the free-flowing liquid, and the Cu(I) coordination sites are also preserved. The PLs can store gases at or near mild refrigeration temperatures .

Organic Synthesis

- Application Summary : Acetonitrile, which can be combined with dioxane, is used as an important intermediate in organic synthesis . It’s used in the synthesis of a variety of important compounds .

- Methods of Application : Acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile . The cleavage of the H3C-CN bond or H-CH2CN in CH3CN generates •CN or •CH2CN radicals .

- Results : Acetonitrile has been used as an important synthon in many types of organic reactions .

Homogeneous Catalysis

- Application Summary : Dioxane-acetonitrile mixtures are used as tunable solvents for homogeneously catalyzed reactions . These solvents use tunable phase behavior to achieve homogeneous catalysis with ease of separation .

- Methods of Application : The tunable solvents are homogeneous mixtures of water or polyethylene glycol with organics such as acetonitrile, dioxane, and THF .

- Results : These solvents have been used for homogeneously catalyzed reactions .

Electrochemical Reactions

- Application Summary : Acetonitrile, which can be combined with dioxane, is well suited for use as a solvent and reactant in electrochemical reactions due to its unique properties . It has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

Electrochemical Reactions

- Application Summary : Acetonitrile, which can be combined with dioxane, is well suited for use as a solvent and reactant in electrochemical reactions due to its unique properties . It has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

- Methods of Application : The bond dissociation energy D (H-CH2CN) equals 4.03 ± 0.09 eV, and D (CH3-CN) equals 5.36 ± 0.03 eV . Furthermore, the methyl proton of acetonitrile is faintly acidic with pKa = 31.3 in DMSO. This means that acetonitrile can be deprotonated to form nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile . Additionally, the cleavage of the H3C-CN bond or H-CH2CN in CH3CN generates •CN or •CH2CN radicals .

- Results : Acetonitrile has been used as an important synthon in many types of organic reactions . Because of its enrichment, low price, and excellent solvent properties, acetonitrile has been widely applied as a common solvent in organic synthesis .

Homogeneous Catalysis

- Application Summary : Dioxane-acetonitrile mixtures are used as tunable solvents for homogeneously catalyzed reactions . These solvents use tunable phase behavior to achieve homogeneous catalysis with ease of separation .

- Methods of Application : The tunable solvents are homogeneous mixtures of water or polyethylene glycol with organics such as acetonitrile, dioxane, and THF . Modest pressures of a soluble gas, generally CO2, achieve facile post-reaction heterogeneous separation of products from the catalyst .

- Results : These solvents have been used for homogeneously catalyzed reactions . Examples shown here are rhodium-catalyzed hydroformylation of 1-octene and p-methylstyrene and palladium catalyzed C-O coupling to produce o-tolyl-3,5-xylyl ether and 3,5-di-tert-butylphenol .

Biomedical Applications

- Application Summary : Polylactic acid (PLA), which can be synthesized using dioxane-acetonitrile, has gained a key role in the biomedical field for a wide range of applications .

- Methods of Application : PLA is classified as an aliphatic polyester because of the ester bonds that connect the monomer units . It’s used in the synthesis of a variety of biomedical devices .

- Results : PLA has been used for suture threads, bone fixation screws, devices for drug delivery, and more .

Safety And Hazards

将来の方向性

特性

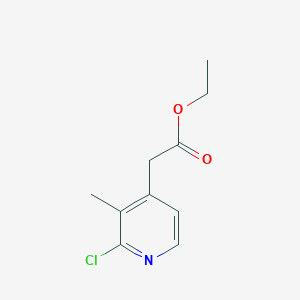

IUPAC Name |

2-(1,4-dioxan-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c7-2-1-6-5-8-3-4-9-6/h6H,1,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJIDSHHHNNNBAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,4-Dioxan-2-yl)acetonitrile | |

CAS RN |

1824433-84-2 | |

| Record name | 1,4-dioxan-2-ylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid](/img/structure/B2669358.png)

![2-[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-2-oxoacetic acid](/img/structure/B2669361.png)

![5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2669368.png)

![3-[(2,4-dichlorophenyl)methoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2669371.png)

![3-((7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)propan-1-ol](/img/structure/B2669372.png)

![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2669376.png)

![3-(4-{[4-(4-Phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B2669378.png)